molecular formula C34H39N13O6 B14163637 Distamycin A/5 CAS No. 35967-49-8

Distamycin A/5

Cat. No.: B14163637
CAS No.: 35967-49-8
M. Wt: 725.8 g/mol
InChI Key: MOVYQMBBJIUACM-UHFFFAOYSA-N
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Description

Distamycin A is a natural antibiotic known for its ability to bind to the minor groove of DNA. It is composed of three aromatic N-methylpyrrole rings and is capable of recognizing and binding to A-T rich sequences in DNA

Preparation Methods

Distamycin A is biosynthesized by the bacterium Streptomyces distallicus . The synthetic preparation of distamycin A involves the assembly of its oligopeptide structure, which includes the coupling of N-methylpyrrole carboxamides. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Distamycin A undergoes various chemical reactions, including:

    Oxidation: Distamycin A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within distamycin A, potentially altering its binding affinity to DNA.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are often derivatives of distamycin A with modified chemical structures and properties .

Properties

CAS No.

35967-49-8

Molecular Formula

C34H39N13O6

Molecular Weight

725.8 g/mol

IUPAC Name

N-[5-[[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C34H39N13O6/c1-43-13-19(38-18-48)8-25(43)31(50)40-21-10-27(45(3)15-21)33(52)42-23-12-28(47(5)17-23)34(53)41-22-11-26(46(4)16-22)32(51)39-20-9-24(44(2)14-20)30(49)37-7-6-29(35)36/h8-18H,6-7H2,1-5H3,(H3,35,36)(H,37,49)(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,52)

InChI Key

MOVYQMBBJIUACM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NC5=CN(C(=C5)C(=O)NCCC(=N)N)C)C)C)C)NC=O

Origin of Product

United States

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